molecular formula C15H20FNO4 B12499115 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 1822582-39-7

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B12499115
CAS No.: 1822582-39-7
M. Wt: 297.32 g/mol
InChI Key: JYPLRFOLNJICIF-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of coupling reagents and solvents that facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions. The fluorophenyl group can interact with various biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the fluorine atom.

    2-((Tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: Contains a chlorine atom instead of fluorine.

    2-((Tert-butoxycarbonyl)amino)-4-(4-bromophenyl)butanoic acid: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds .

Properties

CAS No.

1822582-39-7

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JYPLRFOLNJICIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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